N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide
Overview
Description
N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to a phenoxyacetamide moiety. Its unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with dipropylamine under controlled conditions to form the dipropylsulfamoyl intermediate.
Coupling with Phenoxyacetic Acid: The intermediate is then coupled with phenoxyacetic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens or nitro groups on the phenyl ring.
Scientific Research Applications
N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the arachidonic acid pathway. By inhibiting this enzyme, the compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dipropylsulfamoyl)phenyl]-2-methoxybenzamide
- N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide
- N-[4-(dipropylsulfamoyl)phenyl]-4-(2-methyl-2-propanyl)benzamide
Uniqueness
N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide stands out due to its specific structural features, such as the phenoxyacetamide moiety, which imparts unique chemical and biological properties. Its ability to inhibit cPLA2α with high specificity makes it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-3-14-22(15-4-2)27(24,25)19-12-10-17(11-13-19)21-20(23)16-26-18-8-6-5-7-9-18/h5-13H,3-4,14-16H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREOWRLRPXWEOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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